molecular formula C7H5O8-3 B1260895 2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate

2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate

Cat. No. B1260895
M. Wt: 217.11 g/mol
InChI Key: RQMCNDRMPZBEOD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-oxobutane-1,2,4-tricarboxylate is the tricarboxylate anion of 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid;  major species at pH 7.3. It is a conjugate base of a 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid.

Scientific Research Applications

Chemical Synthesis and Structural Studies

2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate is involved in various chemical synthesis processes and structural studies. For instance, Belikov et al. (2016) describe the rearrangement of similar compounds to synthesize donor-acceptor chromophores, which are significant in the development of novel acceptors for chromophores (Belikov et al., 2016). Additionally, Manfrotto et al. (1999) explored the photochemical synthesis of 4-oxobutanal acetals and 2-hydroxycyclobutanone ketals, demonstrating the compound's relevance in photochemical reactions (Manfrotto et al., 1999).

Bactericidal Applications

Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, closely related to this compound, for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential antibacterial applications (Zadrazilova et al., 2015).

Medical and Biological Research

The lipid peroxidation product 4-hydroxy-2-nonenal, a structurally similar compound, has been studied for its reactivity and cytotoxicity. Spickett (2013) discusses its role in various biological processes, highlighting its importance in understanding oxidative stress and related pathologies (Spickett, 2013).

Environmental Applications

Xu et al. (2019) investigated the degradation of 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) by ozonation, focusing on kinetics, phosphorus transformation, and anti-precipitation property changes. This study is relevant for understanding the environmental impacts and treatment strategies for compounds related to this compound (Xu et al., 2019).

properties

Molecular Formula

C7H5O8-3

Molecular Weight

217.11 g/mol

IUPAC Name

2-hydroxy-4-oxobutane-1,2,4-tricarboxylate

InChI

InChI=1S/C7H8O8/c8-3(5(11)12)1-7(15,6(13)14)2-4(9)10/h15H,1-2H2,(H,9,10)(H,11,12)(H,13,14)/p-3

InChI Key

RQMCNDRMPZBEOD-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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